molecular formula C17H19F3N2O B560632 AU1235

AU1235

Cat. No.: B560632
M. Wt: 324.34 g/mol
InChI Key: PYDHHHKUANVSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AU1235 involves the reaction of adamantyl isocyanate with a suitable amine under controlled conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

AU1235 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Biological Activity

AU1235 is a novel compound identified as a potent inhibitor of Mycobacterium tuberculosis (M. tb), particularly effective against multidrug-resistant strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential as an anti-tubercular agent.

This compound is classified as an adamantyl urea derivative, with a specific structure that enhances its interaction with bacterial targets. Its primary mechanism involves inhibition of the MmpL3 protein, which is crucial for mycolic acid transport in mycobacteria. The disruption of mycolic acid synthesis is critical, as these lipids are essential components of the bacterial cell wall.

Minimum Inhibitory Concentration (MIC)

This compound demonstrates significant antibacterial activity with a minimum inhibitory concentration (MIC) of 0.1 µg/ml against M. tb H37Rv. Notably, it retains activity against various multidrug-resistant (MDR) clinical isolates, indicating its potential as a therapeutic option where conventional treatments fail .

Bacterial StrainMIC (µg/ml)
M. tuberculosis H37Rv0.1
M. bovis BCG0.1
M. smegmatis3.2 - 6.4
M. abscessus ATCC 19977>12.8

Time-Dependent Killing

Research indicates that this compound exhibits a time-dependent killing effect rather than a concentration-dependent one. For instance, exposure to 0.5 µg/ml (5 times MIC) resulted in a significant reduction in viable colony-forming units (CFUs) after five days, demonstrating its bactericidal properties under specific conditions .

Inhibition of Mycolic Acid Synthesis

The compound specifically inhibits the synthesis of trehalose dimycolate (TDM) and mycolic acids, which are vital for the integrity of the bacterial cell wall. Studies employing metabolic labeling techniques have shown that while RNA, DNA, and protein synthesis remain unaffected, this compound leads to a substantial decrease in TDM and mycolic acid levels in treated cells .

Case Studies and Comparative Analysis

In comparative studies with other known inhibitors like SQ109, this compound's unique target profile has been highlighted. While SQ109 also affects mycolic acid synthesis indirectly by disrupting the proton motive force, this compound directly inhibits MmpL3 without impacting other metabolic pathways significantly . This specificity suggests that this compound could be developed further with minimized side effects compared to broader-spectrum antibiotics.

Conclusion and Future Directions

The biological activity of this compound marks it as a promising candidate for further development as an anti-tubercular agent, particularly against MDR strains of M. tb. Its unique mechanism targeting MmpL3 and its efficacy at low concentrations make it a valuable addition to the arsenal against tuberculosis.

Future research should focus on:

  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Resistance Mechanisms: Understanding potential resistance pathways that may emerge with prolonged use.
  • Combination Therapies: Investigating synergistic effects when used alongside existing anti-tubercular drugs.

By addressing these areas, this compound could significantly contribute to combating tuberculosis globally.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHHHKUANVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.